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Compound of Interest

Compound Name: Fmoc-alpha-methyl-L-Asp

Cat. No.: B15094742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Na-(9-
Fluorenylmethyloxycarbonyl)-a-methyl-L-aspartic acid (Fmoc-a-methyl-L-Asp). Due to the
limited availability of directly published experimental spectra for this specific compound, this
document outlines the expected spectroscopic characteristics based on its chemical structure
and provides general experimental protocols for acquiring Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist
researchers in the identification and characterization of this compound.

Chemical Structure and Properties

Fmoc-a-methyl-L-Aspartic acid is a derivative of the amino acid aspartic acid, featuring a
methyl group at the a-carbon and an Fmoc protecting group on the a-amino group.

Property Value Reference
Molecular Formula C20H19NOe [1][2]
Molecular Weight 369.37 g/mol [1112]

(2S)-2-[(9H-fluoren-9-
IUPAC Name ylmethoxy)carbonylamino]-2- [2]

methylbutanedioic acid

CAS Number 1217830-18-6 [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the expected chemical shifts for *H and 3C NMR of Fmoc-a-methyl-L-Aspartic acid.

Expected 'H NMR Data

Expected Chemical

Protons . Multiplicity Integration
Shift (ppm)

Fmoc-H (aromatic) 7.20-7.80 Multiplet 8H

Fmoc-CH & CH:z 4.10-4.50 Multiplet 3H

NH ~55-6.5 Singlet (broad) 1H

AB quartet or two
B-CH:2 2.70-3.10 2H
doublets of doublets

o-CHs ~1.50 Singlet 3H

Expected **C NMR Data

Carbon Expected Chemical Shift (ppm)
Carboxylic Acids (C=0) 170 -180

Urethane (C=0) ~156

Fmoc Aromatic 120 - 145

Fmoc CH & CH: 45-70

a-Carbon 55 - 65

B-Carbon 35-45

o-Methyl 20-30

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of Fmoc-protected amino acids is as follows:
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o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCIs, or MeOD). The choice of solvent will
depend on the solubility of the compound.

e Instrument Setup:

o Use a standard 5 mm NMR tube.

o Acquire spectra on a 300 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-64 scans.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 1024 or more) will be required due to the lower natural
abundance of 13C.

o Reference the spectrum to the solvent peak.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below
lists the expected characteristic IR absorption bands for Fmoc-a-methyl-L-Aspartic acid.

Expected IR Data
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Expected Wavenumber

Functional Group Intensity
(cm™)
O-H (Carboxylic Acid) 2500 - 3300 Broad
N-H (Amide) 3200 - 3400 Medium
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium
C=0 (Carboxylic Acid) 1700 - 1730 Strong
C=0 (Urethane) 1680 - 1720 Strong
C=C (Aromatic) 1450 - 1600 Medium to Strong
C-N Stretch 1000 - 1250 Medium
C-O Stretch 1000 - 1300 Medium

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total

Reflectance (ATR) accessory:

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o Collect a background spectrum of the empty ATR crystal.

e Spectrum Acquisition:

o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
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o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of the molecular weight and structural elucidation.

Expected Mass Spectrometry Data

lon Calculated Exact Mass (m/z)
[M+H]* 370.1285
[M+Na]* 392.1104
[M-H]- 368.1140

Expected Fragmentation: In addition to the molecular ion, characteristic fragments would be
observed. A prominent fragment would correspond to the loss of the Fmoc group (mass =
178.0786 Da) or the cleavage of the fluorenyl group to form a dibenzfulvene fragment (mass =
165.0677 Da).

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electrospray ionization (ESI) mass spectrum is as follows:

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid
(for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to

promote ionization.
e Instrument Setup:
o Use a mass spectrometer equipped with an ESI source.

o Introduce the sample solution into the ion source via direct infusion or through an HPLC
system.
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e Spectrum Acquisition:
o Acquire spectra in either positive or negative ion mode.

o Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to maximize the signal of the molecular ion.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any
significant fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized compound like Fmoc-a-methyl-L-Aspartic acid.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15094742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Synthesis &

Purification

Synthesis of Fmoc-a-methyl-L-Asp

\

4

Purification (e.g.,

Chromatography)

Spectro;

\A

IR Spectroscopy MR (Slﬁe

'Copic Analysis

ctroscopy
13C)

\A

Data Interpretdtion

Structure Elucidation

\4
Purity Assessment

Final Characterization Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. chemimpex.com [chemimpex.com]

e 2. Fmoc-alpha-methyl-L-aspartic acid | C20H19NOG6 | CID 46737323 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Characterization of Fmoc-a-methyl-L-
Aspartic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15094742#spectroscopic-data-for-fmoc-alpha-
methyl-l-asp-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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